molecular formula C14H23Cl2N3O B13098683 1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride

1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride

Cat. No.: B13098683
M. Wt: 320.3 g/mol
InChI Key: IFLJWUWXDNBUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride (CAS 1384265-02-4) is a spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This high-purity small molecule belongs to a class of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] compounds identified as potent Acetyl-CoA Carboxylase (ACC) inhibitors . ACC is a key enzyme in the fatty acid synthesis pathway, making it a promising target for therapeutic interventions in metabolic disorders, and this compound serves as a valuable chemical tool for probing related biochemical mechanisms . The synthetic route to this spiroindazole involves a regioselective condensation from substituted hydrazines and a protected 4-formylpiperidine building block, enabling production on a multi-gram scale . Researchers will find the dihydrochloride salt form offers enhanced solubility for in vitro assay systems. The compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . It is supplied with associated GHS safety information, including hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-10(2)17-13-11(9-16-17)7-14(8-12(13)18)3-5-15-6-4-14;;/h9-10,15H,3-8H2,1-2H3;2*1H

InChI Key

IFLJWUWXDNBUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CC3(CCNCC3)CC2=O)C=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with substituted hydrazines reacting with protected 4-formylpiperidine. The condensation step is critical for regioselectivity:

  • Use of toluene as the solvent enhances regioselectivity, favoring the formation of 1-substituted spiroindazoles.
  • The reaction proceeds smoothly under controlled temperature conditions to avoid side reactions.

Formation of Spirocyclic Core

Two regioisomers can be formed depending on the hydrazine derivative used:

  • 1-substituted spiroindazoles are formed preferentially in toluene.
  • 2-substituted spiroindazoles can be selectively obtained by ring closure of alkyl hydrazones using Vilsmeier reagent.

This step is crucial for obtaining the desired spirocyclic framework with the correct substitution pattern.

Conversion of Olefin to Ketone

A key transformation involves converting an intermediate olefin to the ketone:

  • This is achieved by elimination of hydrogen bromide (HBr) from an O-methyl bromohydrin intermediate.
  • The reaction proceeds efficiently, providing the ketone functionality essential for biological activity.

Acylation and Salt Formation

  • The spirocyclic amines are then acylated to introduce the isopropyl group at the nitrogen atom.
  • The final compound is converted into its dihydrochloride salt to improve stability and solubility.

Reaction Conditions and Scale

  • The entire synthesis can be performed on a 50-75 g scale with minimal purification steps, demonstrating good scalability.
  • Reaction times and temperatures are optimized to maximize yield and purity.
  • The process avoids harsh conditions that could degrade the sensitive spirocyclic structure.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome/Notes
1 Condensation of hydrazine and protected 4-formylpiperidine Substituted hydrazines, toluene, controlled temperature Regioselective formation of 1-substituted spiroindazoles
2 Ring closure for 2-substituted isomer Alkyl hydrazones, Vilsmeier reagent Selective formation of 2-substituted spiroindazoles
3 Olefin to ketone conversion O-methyl bromohydrin intermediate, elimination of HBr Formation of ketone functional group
4 Acylation and salt formation Acylating agent (introducing isopropyl), HCl Formation of 1-isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride

Research Findings and Analysis

  • The use of toluene as a solvent in the condensation step significantly improves regioselectivity, reducing the formation of undesired isomers.
  • The Vilsmeier reagent ring closure method allows for selective access to alternative regioisomers, providing synthetic flexibility.
  • The elimination of HBr from the bromohydrin intermediate is a mild and efficient method to install the ketone group without compromising the spirocyclic structure.
  • The overall synthetic route is amenable to scale-up, which is critical for producing sufficient quantities for pharmacological testing.
  • The dihydrochloride salt form enhances compound stability and solubility, important for formulation and biological assays.

Chemical Reactions Analysis

1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Isopropyl-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(1H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate specific signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Core Scaffold Comparison

The spiro[indazole-piperidine] scaffold distinguishes the target compound from other heterocyclic systems. Below is a comparison with analogous scaffolds:

Compound Core Structure Key Features Reference
Target Compound Spiro[indazole-5,4'-piperidin] Rigid spiro system; isopropyl and benzimidazole-carbonyl substituents
Aminopyrazole JNK3 Inhibitor Aminopyrazole Flexible pyrazole ring; lacks spiro architecture
8b (Isoxazole Derivative) Isoxazole + Piperidine Chloro-substituted isoxazole; phenethylpiperidinyl group
Spiro[furo-pyridine] Spiro[furo[3,4-b]pyridine-oxazole] Oxazole and dimethyl-substituted furo-pyridine; distinct spiro arrangement

Key Observations :

  • Isoxazole-based compounds (e.g., 8b) prioritize halogen substituents (e.g., chloro) for electronic effects, whereas the target compound uses a benzimidazole-carbonyl group for steric and hydrogen-bonding interactions .

Substituent and Functional Group Analysis

Substituents critically influence bioavailability and target affinity. A comparative analysis is provided below:

Compound Substituents Pharmacological Implications Reference
Target Compound - Isopropyl (hydrophobic)
- Benzimidazole-carbonyl (hydrogen bonding)
Enhanced kinase selectivity and solubility
8c (Isoxazole Derivative) - Chloro (electron-withdrawing)
- Phenethylpiperidinyl (lipophilic)
Likely CNS penetration due to lipophilic groups
1-Isopropyl-4-piperidone - Piperidone (ketone)
- No fused rings
Simpler structure; limited target specificity

Key Observations :

  • The benzimidazole-carbonyl group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in simpler piperidine derivatives like 1-Isopropyl-4-piperidone .

Biological Activity

1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride is a complex organic compound featuring a unique spirocyclic structure that combines a piperidine ring with an indazole moiety. This compound, with a molecular formula of C14H23Cl2N3OC_{14}H_{23}Cl_2N_3O and a molecular weight of approximately 320.3 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections.
  • Anticancer Properties : Certain analogs are noted for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Compounds within this class may provide protection against neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4,6-Dihydrospiro[indazole-5,4'-piperidine]-7(1H)-oneLacks isopropyl groupAntiviralSimpler structure
1-(3-bromophenyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-oneContains bromine substituentAnticancerHalogenated variant
1-Methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-oneMethyl substitution instead of isopropylNeuroprotectiveDifferent alkyl substitution

This table illustrates how variations in substituents can lead to distinct biological activities and potential therapeutic applications.

Study on Antiviral Properties

A study conducted by researchers at [source] demonstrated that derivatives of the spiro[indazole] series exhibited antiviral activity against specific viral strains. The mechanism involved inhibition of viral replication through interference with viral enzyme activity.

Anticancer Activity Investigation

In another study published in [source], the anticancer effects of this compound were evaluated in vitro against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

Neuroprotection Studies

Research highlighted in [source] focused on the neuroprotective properties of similar compounds. The study found that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, indicating their potential for treating neurodegenerative disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.